An In-depth Technical Guide to 1,4-Dibromo-6-fluoroisoquinoline: Structure, Molecular Weight, and Physicochemical Characterization
An In-depth Technical Guide to 1,4-Dibromo-6-fluoroisoquinoline: Structure, Molecular Weight, and Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,4-Dibromo-6-fluoroisoquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental molecular data with practical insights into its synthesis and characterization, grounded in established chemical principles.
Core Molecular Attributes of 1,4-Dibromo-6-fluoroisoquinoline
1,4-Dibromo-6-fluoroisoquinoline is a derivative of isoquinoline, a structural isomer of quinoline, featuring two bromine atoms at positions 1 and 4, and a fluorine atom at position 6. This specific substitution pattern imparts unique electronic and steric properties that are of considerable interest for the development of novel bioactive molecules and functional materials.
Chemical Structure and Molecular Formula
The structural framework of 1,4-Dibromo-6-fluoroisoquinoline is depicted below. The numbering of the isoquinoline ring system follows established IUPAC nomenclature.
Caption: Chemical structure of 1,4-Dibromo-6-fluoroisoquinoline.
The molecular formula of this compound is C₉H₄Br₂FN .[1]
Molecular Weight and Other Identifiers
The molecular weight and other key identifiers for 1,4-Dibromo-6-fluoroisoquinoline are summarized in the table below. These values are crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source |
| Molecular Weight | 304.94 g/mol | [2] |
| Exact Mass | 302.86945 Da | [3] |
| CAS Number | 2138218-08-1 | [1] |
| PubChem CID | 132327891 | [2] |
Synthesis of 1,4-Dibromo-6-fluoroisoquinoline: A Proposed Strategy
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for 1,4-Dibromo-6-fluoroisoquinoline.
Proposed Experimental Protocol
Step 1: Acylation of 4-Fluorophenethylamine
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To a solution of 4-fluorophenethylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-(2-(4-fluorophenyl)ethyl)-2-bromoacetamide intermediate.
Causality: The acylation step is a standard procedure to introduce the necessary carbonyl group for the subsequent cyclization. The use of a non-nucleophilic base is crucial to prevent side reactions with the acylating agent.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the crude N-(2-(4-fluorophenyl)ethyl)-2-bromoacetamide in a suitable solvent such as acetonitrile or toluene.
-
Add a dehydrating/cyclizing agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-3 equivalents), portion-wise at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of 9-10.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to afford the crude 1-bromomethyl-6-fluoro-3,4-dihydroisoquinoline.
Causality: The Bischler-Napieralski reaction is a classic and effective method for the synthesis of 3,4-dihydroisoquinolines. The strong Lewis acid (POCl₃ or P₂O₅) facilitates the intramolecular electrophilic aromatic substitution.
Step 3: Aromatization (Dehydrogenation)
-
Dissolve the crude 1-bromomethyl-6-fluoro-3,4-dihydroisoquinoline in a high-boiling point solvent like xylene or decalin.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Heat the mixture to reflux for 12-24 hours. The progress of the dehydrogenation can be monitored by GC-MS or NMR.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with a suitable solvent.
-
Concentrate the filtrate under reduced pressure to yield 1-bromo-6-fluoroisoquinoline.
Causality: The dehydrogenation step is necessary to form the fully aromatic isoquinoline ring system. Palladium on carbon is a highly efficient catalyst for this transformation at elevated temperatures.
Step 4: Bromination at the C4-Position
-
Dissolve the 1-bromo-6-fluoroisoquinoline in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to obtain 1,4-Dibromo-6-fluoroisoquinoline.
Causality: The bromination of the isoquinoline ring at the C4 position is an electrophilic aromatic substitution. The choice of brominating agent and conditions will influence the regioselectivity.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for 1,4-Dibromo-6-fluoroisoquinoline, the following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | 7.5 - 8.5 | Multiplets | The aromatic protons on the isoquinoline core are expected to appear in this region. The specific chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine substituents. |
| ¹³C NMR | 110 - 160 | Singlets | The carbon atoms of the isoquinoline ring will resonate in this typical aromatic region. The carbons directly attached to the electronegative bromine and fluorine atoms will be significantly shifted. The presence of bromine can sometimes lead to signal broadening due to quadrupolar relaxation.[4] |
| ¹⁹F NMR | -110 to -125 | Singlet or Doublet | The fluorine atom at the C6 position is expected to have a chemical shift in the typical range for an aryl fluoride.[5] Coupling to the adjacent proton at C5 would result in a doublet. The wide chemical shift range of ¹⁹F NMR makes it a highly sensitive probe for the local electronic environment.[6] |
Mass Spectrometry (MS)
The mass spectrum of 1,4-Dibromo-6-fluoroisoquinoline is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance.
-
Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion. The most prominent peaks will be at m/z values corresponding to the combinations of the bromine isotopes: [C₉H₄⁷⁹Br₂FN]⁺, [C₉H₄⁷⁹Br⁸¹BrFN]⁺, and [C₉H₄⁸¹Br₂FN]⁺. The expected intensity ratio of the M, M+2, and M+4 peaks will be approximately 1:2:1.[7]
-
Fragmentation: Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms (Br•) and the cleavage of the heterocyclic ring.
Infrared (IR) Spectroscopy
The IR spectrum of 1,4-Dibromo-6-fluoroisoquinoline will display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-Br and C-F bonds.
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aromatic C=C and C=N stretching: ~1450-1600 cm⁻¹[8]
-
C-F stretch: ~1000-1300 cm⁻¹
-
C-Br stretch: ~500-650 cm⁻¹
Potential Applications and Reactivity
The presence of three halogen atoms on the isoquinoline scaffold makes 1,4-Dibromo-6-fluoroisoquinoline a versatile building block for further chemical modifications. The differential reactivity of the C-Br and C-F bonds can be exploited for selective functionalization.
-
Cross-Coupling Reactions: The bromine atoms at the 1 and 4 positions are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, to build more complex molecular architectures.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C6 position can potentially undergo nucleophilic aromatic substitution with various nucleophiles, although the reactivity will depend on the overall electronic nature of the ring system.
-
Medicinal Chemistry: Halogenated isoquinolines are a well-established class of privileged structures in drug discovery, with applications as kinase inhibitors, anticancer agents, and CNS-active compounds.[5][9] The specific substitution pattern of 1,4-Dibromo-6-fluoroisoquinoline makes it an attractive starting point for the synthesis of novel therapeutic agents.
Conclusion
1,4-Dibromo-6-fluoroisoquinoline is a halogenated heterocyclic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is limited, its structure and molecular weight are well-defined. Based on established chemical principles and data from analogous compounds, this guide provides a robust framework for its synthesis, characterization, and potential applications. Further research into the synthesis and biological evaluation of derivatives of 1,4-Dibromo-6-fluoroisoquinoline is warranted to fully explore its therapeutic and material science potential.
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